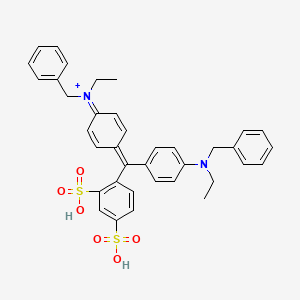
Acid Blue 7 free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Blue 7 free acid, also known as Acid Blue 7, is a synthetic dye belonging to the triarylmethane family. It is widely used in various industries, including textiles, paper, and biological staining. The compound is known for its vibrant blue color and is often used in applications requiring a stable and intense dye.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 7 involves the catalytic oxidation of the corresponding leuco acid. A common method includes mixing silicotungstic acid with copper oxide as a catalyst and using aqueous hydrogen peroxide (30%) as an oxidizing agent. The reaction proceeds at 95°C for 45 minutes and is viable for a 10 g-scale synthesis .
Industrial Production Methods
In industrial settings, the production of Acid Blue 7 typically involves large-scale oxidation reactions. The leuco acid and sodium carbonate are dissolved in water, and the catalyst solution is prepared separately. The oxidation reaction is carried out by adding 30% hydrogen peroxide in a controlled manner .
Analyse Des Réactions Chimiques
Types of Reactions
Acid Blue 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the leuco acid to form Acid Blue 7 is a key reaction in its synthesis.
Common Reagents and Conditions
Reduction: The compound can be reduced back to its leuco form using reducing agents like sodium dithionite.
Substitution: Acid Blue 7 can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Major Products
The major product of the oxidation reaction is Acid Blue 7 itself. Reduction reactions yield the corresponding leuco acid, while substitution reactions produce various substituted derivatives of Acid Blue 7.
Applications De Recherche Scientifique
Acid Blue 7 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titrations.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Utilized in diagnostic assays and as a marker in various medical tests.
Mécanisme D'action
The mechanism of action of Acid Blue 7 involves its interaction with various molecular targets. In biological staining, the dye binds to specific cellular components, allowing for visualization under a microscope. The pathways involved in its action include binding to proteins and nucleic acids, which enhances the contrast in stained samples.
Comparaison Avec Des Composés Similaires
Acid Blue 7 is compared with other triarylmethane dyes such as crystal violet and malachite green. While all these dyes share a similar core structure, Acid Blue 7 is unique due to its specific substituents, which confer its distinct blue color. Similar compounds include:
Crystal Violet: Known for its purple color and used in Gram staining.
Malachite Green: A green dye used in aquaculture and as a biological stain.
Acid Blue 7 stands out for its stability and intense color, making it a preferred choice in applications requiring a reliable and vibrant dye.
Propriétés
Numéro CAS |
1039452-58-8 |
|---|---|
Formule moléculaire |
C37H37N2O6S2+ |
Poids moléculaire |
669.8 g/mol |
Nom IUPAC |
benzyl-[4-[[4-[benzyl(ethyl)amino]phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-ethylazanium |
InChI |
InChI=1S/C37H36N2O6S2/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45)/p+1 |
Clé InChI |
VUXVWHOCQSLYRN-UHFFFAOYSA-O |
SMILES canonique |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


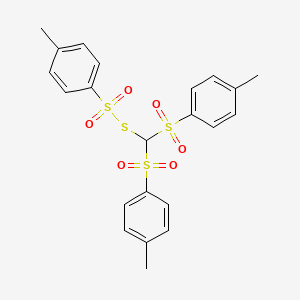
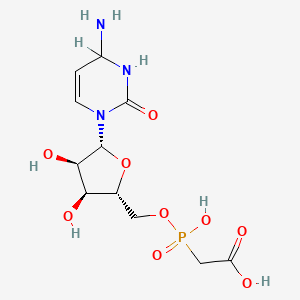
![[(1S,2R,3R)-2-(hydroxymethyl)-3-[6-(methylamino)purin-9-yl]cyclobutyl]methanol](/img/structure/B12797547.png)


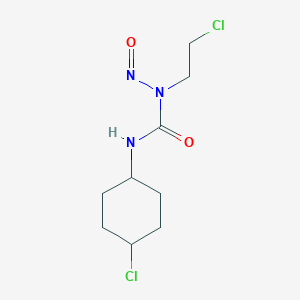
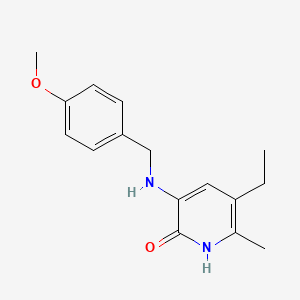
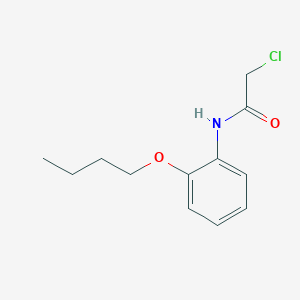
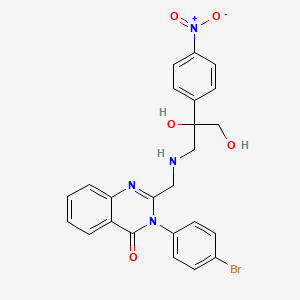

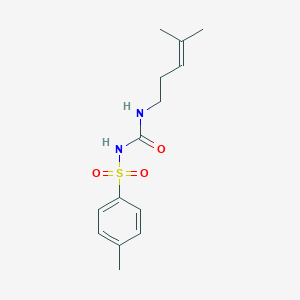
![n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline](/img/structure/B12797614.png)


